![molecular formula C20H11BrCl3NO2 B2896155 N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide CAS No. 315195-30-3](/img/structure/B2896155.png)
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide is a chemical compound with the molecular formula C15H10BrCl2NO2 .
Molecular Structure Analysis
The crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide has been determined . The compound has a triclinic crystal structure with the space group P1̄ (no. 2). The unit cell parameters are: a = 7.5922 (3) Å, b = 10.0972 (4) Å, c = 10.7565 (5) Å, α = 69.991 (1)°, β = 76.768 (1)°, γ = 70.646 (1)°, and V = 724.8 Å^3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.06 . The predicted boiling point is 575.3±50.0 °C and the predicted density is 1.611 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Microbial Degradation of Halogenated Herbicides
Research on the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, highlights the environmental impact of structurally related compounds. These herbicides' degradation pathways, accumulation of persistent metabolites, and the diversity of involved degrader organisms have been explored, emphasizing the environmental fate of halogenated compounds (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Reactivity of Halogenated Compounds
Studies on the reactivity of halogenated compounds, such as 1-chloro-3-phenyldiazirines, provide insights into the chemical behavior and potential applications of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide in synthesis and modification reactions. These studies explore the mechanisms and outcomes of reactions involving halogenated intermediates, offering a foundation for understanding how such compounds may be used in chemical synthesis (Martinů & Dailey, 2006).
Environmental and Health Implications
Research on the environmental and health implications of halogenated compounds, including their role as persistent organic pollutants and their degradation products, is crucial. For example, the study on the peak concentration of 2-chlorobenzamide generated in the hydrolysis of a benzoylphenylurea insecticide sheds light on the environmental persistence and potential risks associated with the breakdown products of such chemicals (Lu, Zhou, & Liu, 2004).
Antipathogenic Activities of Halogenated Compounds
The investigation of the antipathogenic activities of new thiourea derivatives, including halogenated benzamides, illustrates the biomedical research applications of halogenated compounds. These studies explore the antibacterial and antifungal potentials of such chemicals, potentially guiding the development of new pharmaceuticals (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H413, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl3NO2/c21-11-5-8-18(25-20(27)14-7-6-12(22)10-17(14)24)15(9-11)19(26)13-3-1-2-4-16(13)23/h1-10H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVIJRBUJIPLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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